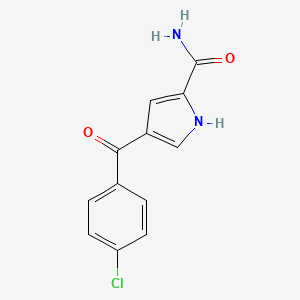
4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide” is a chemical compound. It is an acyl chloride and reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .
Synthesis Analysis
The synthesis of this compound could involve the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another study mentions the synthesis of a similar compound, 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea (CBEDEA), and its Ni(II) and Cu(II) complexes .Molecular Structure Analysis
The molecular structure of “4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide” can be analyzed using various spectroscopic techniques such as FT-IR, UV-VIS, ¹H NMR, and mass spectroscopy . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide” include a molecular weight of 175.012 Da . It’s a liquid at room temperature with a melting point of 11-14 °C and a boiling point of 102-104 °C/11 mmHg . It’s soluble in Chloroform and DMSO .Scientific Research Applications
Pharmaceutical Intermediates
4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide: is used as an intermediate in pharmaceutical research. It plays a crucial role in the synthesis of various drugs, particularly those that target the central nervous system. The compound’s ability to cross the blood-brain barrier makes it valuable for developing treatments for neurological disorders .
Synthesis of Coenzyme A Derivatives
This compound is instrumental in synthesizing 4-chlorobenzoyl CoA , a derivative of coenzyme A (CoA). CoA derivatives are essential for various biochemical reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle .
Acylation Reactions
In organic chemistry, 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide is used to facilitate acylation reactions. It’s particularly useful in acylating benzene using solid acid catalysts, which is a fundamental step in synthesizing aromatic ketones—a key component in many organic compounds .
Preparation of Semicarbazides
The compound is used to prepare 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides . Semicarbazides have applications in creating pharmaceuticals that exhibit anticonvulsant, antitumor, and antimicrobial activities .
Catalysis Research
Researchers use 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide to study catalysis, particularly in reactions involving solid acid catalysts. This research has implications for developing more efficient and environmentally friendly chemical processes .
Material Science
In material science, this compound is explored for its potential in creating new materials with unique properties, such as enhanced durability or conductivity. Its chemical structure allows for the possibility of creating polymers with specific desired characteristics .
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Contact with water liberates toxic gas . It’s recommended to handle this compound with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-3-1-7(2-4-9)11(16)8-5-10(12(14)17)15-6-8/h1-6,15H,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDYPYHIMMYLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

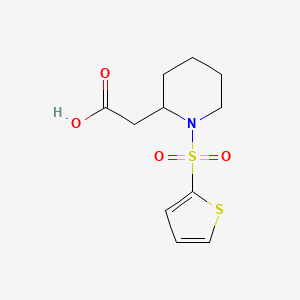
![N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2893340.png)
![N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2893343.png)
![1-(3-methoxypropyl)-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2893344.png)
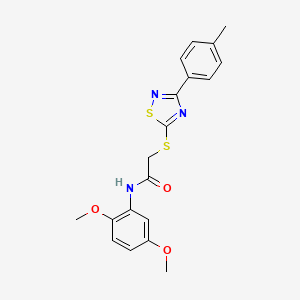
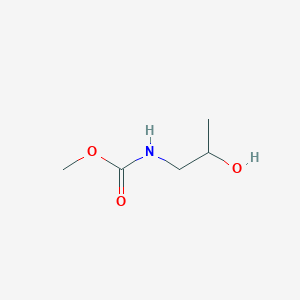
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)
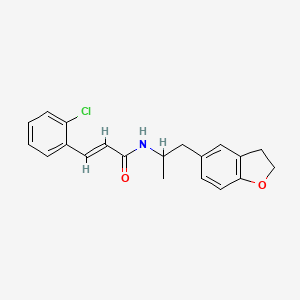
![2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B2893349.png)
![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)
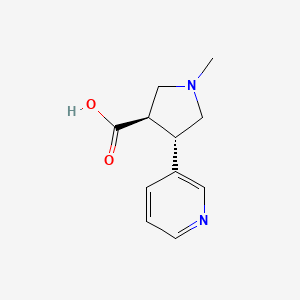
![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893356.png)

